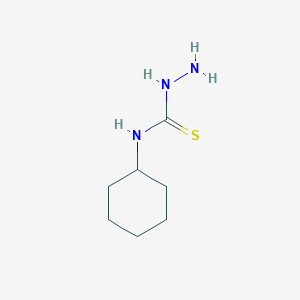

N-Cyclohexylhydrazinecarbothioamide

Description

Propriétés

IUPAC Name |

1-amino-3-cyclohexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEUHPMMNLURRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175423 | |

| Record name | Hydrazinecarbothioamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21198-18-5 | |

| Record name | 4-Cyclohexylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21198-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylthiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021198185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21198-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21198-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLTHIOSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2C7UO813 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Cyclohexylhydrazinecarbothioamide can be synthesized through the reaction of cyclohexyl isothiocyanate with hydrazine hydrate. The reaction typically occurs in a solvent such as diethyl ether or ethanol. For instance, one method involves adding hydrazine hydrate dropwise to a solution of cyclohexyl isothiocyanate in diethyl ether, followed by stirring for an hour. The resulting white solid is then filtered, washed with diethyl ether, and vacuum dried . Another method involves mixing ethanolic solutions of cyclohexyl isothiocyanate and hydrazine hydrate with constant stirring for an hour, followed by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyclohexylhydrazinecarbothioamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form substituted derivatives.

Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions

Hydrazine Hydrate: Used in the synthesis of this compound.

Cyclohexyl Isothiocyanate: Reacts with hydrazine hydrate to form the compound.

Ethanol or Diethyl Ether: Common solvents used in the synthesis.

Major Products Formed

Schiff Bases: Formed when this compound reacts with aldehydes or ketones.

Substituted Derivatives: Formed through substitution reactions with various electrophiles.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

N-Cyclohexylhydrazinecarbothioamide is characterized by the presence of a cyclohexyl group attached to a hydrazinecarbothioamide moiety. The synthesis typically involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate, followed by subsequent reactions with various aldehydes to form Schiff bases.

Synthesis Overview

- Step 1: React cyclohexyl isothiocyanate with hydrazine hydrate in methanol.

- Step 2: Combine the resulting thiosemicarbazide with an appropriate aldehyde under reflux conditions to yield N-CHCA.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, compounds synthesized from N-CHCA have shown activity against various Candida species, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.12 µg/mL. Notably, certain derivatives were found to be more effective than traditional antifungal agents like ketoconazole .

Antibacterial Activity

N-CHCA and its metal complexes have demonstrated antibacterial activity against several bacterial strains. Studies have shown that complexes formed with transition metals such as nickel, palladium, and platinum exhibit enhanced antibacterial properties compared to the free ligand . The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic processes.

Structural Characteristics

The crystal structure of this compound reveals significant intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the stability of its solid-state form. These structural features are crucial for understanding its reactivity and biological interactions.

Key Structural Insights

- The compound crystallizes in a thioamide form with notable hydrogen bonding patterns.

- Dimers are formed through N-H⋯S interactions, leading to polymeric chains in the crystal structure .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting fungal infections and bacterial diseases. Its derivatives are being explored for their potential use in drug formulations due to their favorable pharmacological profiles.

Case Study on Antifungal Activity

A study conducted on a series of N-CHCA derivatives assessed their antifungal efficacy against multiple Candida species. Compounds bearing electron-withdrawing groups showed enhanced activity due to improved lipophilicity and binding affinity to fungal enzymes involved in ergosterol biosynthesis .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound 6e | 0.78 | Highly Active |

| Compound 6k | 1.56 | Moderate |

| Ketoconazole | 2.34 | Standard |

Case Study on Metal Complexes

Research involving nickel and platinum complexes of N-CHCA demonstrated superior antibacterial effects compared to the uncoordinated ligand. The study highlighted the importance of metal coordination in enhancing biological activity against resistant bacterial strains .

Mécanisme D'action

The mechanism of action of N-Cyclohexylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it can form Schiff bases with aldehydes or ketones, which can then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

Comparaison Avec Des Composés Similaires

N-Phenylhydrazinecarbothioamide

- Molecular Formula : C₇H₉N₃S

- Applications : Used in coordination chemistry for metal chelation. However, the phenyl group reduces solubility in polar solvents compared to the cyclohexyl analog .

- Biological Activity : Less studied for antifungal activity but shows moderate tuberculostatic effects when functionalized with pyridine moieties .

(E)-2-(2-Methylcyclohexylidene)-hydrazinecarbothioamide

- Molecular Formula : C₈H₁₅N₃S

- Key Features : Incorporates a methylcyclohexylidene group, introducing rigidity and a planar sp² hybridized carbon.

- Synthesis: Prepared from 2-methylcyclohexanone and thiosemicarbazide in 2-propanol .

- Applications : Acts as a precursor for MAO-B inhibitors, with the methyl group enhancing binding affinity to enzyme active sites .

2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-cyclohexylhydrazinecarbothioamide

- Molecular Formula : C₂₀H₂₂BrN₅S₂

- Key Features : Features an imidazothiazole moiety linked to the hydrazinecarbothioamide core, enhancing electronic conjugation.

- Synthesis : Synthesized via condensation of 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide with cyclohexyl isothiocyanate .

- Biological Activity : Demonstrates potent aldose reductase inhibitory activity (IC₅₀ = 0.82 µM), crucial for managing diabetic complications .

2-[Amino-(4-phenylthiopyridin-2-yl)methylene]-N-cyclohexylhydrazinecarbothioamide

(2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-cyclohexylhydrazinecarbothioamide

- Molecular Formula : C₁₅H₁₈BrN₃O₂S

- Key Features : Benzylidene group with bromo and methoxy substituents, favoring intramolecular hydrogen bonding (O–H⋯S) and E-configuration.

- Crystal Structure : Chains along the [110] axis via N–H⋯S hydrogen bonds; intramolecular N–H⋯N interactions stabilize the planar conformation .

- Biological Activity : Chelates transition metals (e.g., Cu²⁺), enhancing antimicrobial efficacy against Staphylococcus aureus .

Comparative Data Table

Activité Biologique

N-Cyclohexylhydrazinecarbothioamide (N-CHC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of N-CHC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

N-CHC belongs to a class of compounds known as hydrazinecarbothioamides, which have been studied for their various pharmacological properties. The compound's structure includes a cyclohexyl group attached to a hydrazinecarbothioamide moiety, which is believed to contribute to its biological activity.

The biological activity of N-CHC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The indole ring present in some derivatives can bind to specific receptors, modulating their activity and potentially leading to therapeutic effects such as:

- Anticancer Activity : N-CHC has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Studies indicate that N-CHC exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, contributing to its therapeutic profile.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of N-CHC and its metal complexes against various cancer cell lines. The following table summarizes the IC50 values reported for different derivatives and their complexes:

Antimicrobial Activity

The antimicrobial efficacy of N-CHC has been assessed against various bacterial strains. The results indicate significant inhibition, particularly against Staphylococcus aureus:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 12 |

Case Studies and Research Findings

- Anticancer Studies : A study investigated the effects of N-CHC on colorectal carcinoma cells, revealing that the compound induced significant apoptosis and inhibited cell proliferation at low concentrations (IC50 = 7.9 µM). Molecular docking studies confirmed its binding efficiency with tyrosine kinase, suggesting a targeted approach for cancer treatment .

- Antimicrobial Studies : Research focused on the synthesis of metal complexes derived from N-CHC demonstrated enhanced antibacterial activity compared to the parent compound. Notably, Cu(II) and Zn(II) complexes exhibited superior inhibition against common pathogens, indicating potential applications in antibiotic development .

- Urease Inhibition : Further investigations highlighted the urease inhibitory potential of N-CHC derivatives, which may contribute to their anticancer and antimicrobial activities by disrupting metabolic pathways in target organisms .

Q & A

Q. What synthetic routes are available for N-Cyclohexylhydrazinecarbothioamide, and how can purity be optimized?

this compound is typically synthesized via condensation reactions. For example, refluxing equimolar amounts of this compound with aldehydes (e.g., 4-chloro-2H-chromene-3-carbaldehyde) in ethanol yields the target compound as a precipitate. Purification involves filtration, washing with ethanol, and vacuum drying. Slow evaporation of ethanolic solutions produces single crystals for structural analysis . To optimize purity, monitor reaction progress via TLC, use recrystallization with polar aprotic solvents, and validate purity via melting point analysis and HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- FT-IR : Identifies functional groups like C=S (1180–1190 cm⁻¹), C=O (1680–1690 cm⁻¹), and N-H stretches (3170–3265 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms cyclohexyl group conformation and hydrazine-thiocarbamide backbone.

- X-ray crystallography : Resolves molecular geometry, bond lengths (e.g., C-S: ~1.68 Å), and intermolecular interactions (e.g., hydrogen bonding in triclinic crystal systems) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Store waste separately and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers design experiments to synthesize metal complexes using this compound as a ligand?

- Ligand-to-metal ratio : Test stoichiometric variations (1:1, 1:2, 2:1) to optimize complex stability.

- Solvent selection : Use polar solvents (DMF, DMSO) to enhance ligand solubility and metal ion coordination.

- Analytical validation : Employ ESI-MS for molecular weight confirmation, UV-Vis for d-d transitions, and cyclic voltammetry for redox behavior .

Q. How should discrepancies between computational predictions and experimental data (e.g., bond angles, reactivity) be resolved?

- Cross-validation : Compare DFT-calculated bond lengths/angles with X-ray crystallographic data (e.g., α, β, γ angles in triclinic systems) .

- Solvent effects : Re-run computations incorporating solvent models (e.g., COSMO) to account for solvation.

- Replicate experiments : Ensure synthetic reproducibility under controlled conditions (temperature, humidity) .

Q. What strategies address low yields in Schiff base derivatives of this compound?

- Catalytic optimization : Introduce acid/base catalysts (e.g., acetic acid, piperidine) to accelerate imine formation.

- Microwave-assisted synthesis : Reduce reaction time and improve yield via controlled dielectric heating.

- Byproduct analysis : Use GC-MS to identify side products (e.g., unreacted aldehydes) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.